BenchChemオンラインストアへようこそ!

1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride (CAS 1426290-93-8) is a synthetic small-molecule heterocyclic compound with the molecular formula C11H18ClN5O and a molecular weight of 271.75 g/mol. The compound belongs to the piperidine-4-carboxamide class, featuring a 4-amino-6-methylpyrimidin-2-yl substituent at the piperidine nitrogen and a primary carboxamide at the 4-position, supplied as the hydrochloride salt.

Molecular Formula C11H18ClN5O
Molecular Weight 271.75 g/mol
CAS No. 1426290-93-8
Cat. No. B1403648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride
CAS1426290-93-8
Molecular FormulaC11H18ClN5O
Molecular Weight271.75 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)N.Cl
InChIInChI=1S/C11H17N5O.ClH/c1-7-6-9(12)15-11(14-7)16-4-2-8(3-5-16)10(13)17;/h6,8H,2-5H2,1H3,(H2,13,17)(H2,12,14,15);1H
InChIKeyVGBZFXSOJLOLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide Hydrochloride (CAS 1426290-93-8): Chemical Identity and Core Procurement Specifications


1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride (CAS 1426290-93-8) is a synthetic small-molecule heterocyclic compound with the molecular formula C11H18ClN5O and a molecular weight of 271.75 g/mol . The compound belongs to the piperidine-4-carboxamide class, featuring a 4-amino-6-methylpyrimidin-2-yl substituent at the piperidine nitrogen and a primary carboxamide at the 4-position, supplied as the hydrochloride salt. It is cataloged as a research-grade screening compound and building block, with a typical vendor-specified purity of ≥95% . The parent free base (C11H17N5O, MW 235.29) is cataloged under product code F1969-0048 by Life Chemicals .

Why Generic Substitution Fails for 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide Hydrochloride: Structural Determinants of Differential Activity


In-class compounds bearing pyrimidine-piperidine carboxamide scaffolds cannot be trivially interchanged because the specific substitution pattern—a 4-amino-6-methyl substitution on the pyrimidine ring combined with a primary carboxamide at the piperidine 4-position—creates a distinct hydrogen-bond donor/acceptor topology and steric profile that differs from close analogs such as N-(pyrimidin-2-yl)piperidine-4-carboxamide (CAS 1303889-65-7) or 1-(pyrimidin-2-yl)piperidine-4-carboxamide . The 4-amino group on the pyrimidine introduces an additional hydrogen-bond donor (contributing to a total HBD count of 3 in the HCl salt) and alters the electronic distribution of the heterocycle, which directly impacts target recognition in kinase ATP-binding pockets and other purinergic sites . The hydrochloride salt form further differentiates this compound from free-base analogs by enhancing aqueous solubility, a critical parameter for biochemical assay reproducibility .

Quantitative Differentiation Evidence for 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide Hydrochloride: Procurement-Relevant Comparative Data


Hydrogen-Bond Donor Capacity vs. N-(Pyrimidin-2-yl)piperidine-4-carboxamide Analogs

The target compound possesses three hydrogen-bond donors (two from the 4-amino group on pyrimidine and one from the primary carboxamide), compared to two HBDs for the simpler analog N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride (CAS 1303889-65-7), which lacks the amino substituent on the pyrimidine ring. This additional HBD capability increases the topological polar surface area to 98.1 Ų versus approximately 76 Ų for the simpler analog, altering permeability and target interaction profiles .

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Aqueous Solubility Enhancement via Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (MW 271.75 g/mol) provides significantly enhanced aqueous solubility compared to the free base (C11H17N5O, MW 235.29 g/mol, Life Chemicals F1969-0048). While quantitative solubility data for this specific compound is not publicly reported, the general class behavior of piperidine hydrochloride salts demonstrates 10- to 100-fold solubility improvements over corresponding free bases in aqueous buffers at pH 7.4 . The hydrochloride salt is the preferred form for biochemical and cell-based assays requiring DMSO/aqueous co-solvent systems, as evidenced by its cataloging in multiple screening compound collections .

Formulation Science Biochemical Assay Solubility Optimization

Vendor Purity Specification Benchmarking: 95% Minimum vs. Analog Compounds

The target compound is consistently specified at ≥95% purity across multiple independent vendors (AKSci 4080DW, Chemenu CM610478, Matrix Scientific), establishing a procurement benchmark. In contrast, closely related analogs such as N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride (CAS 1303889-65-7, AKSci 6233DH) are also offered at 95%, but with fewer independent supplier validations, increasing batch-to-batch variability risk . The MDL number MFCD24387567 assigned to the target compound enables precise chemical identity verification across supplier catalogs, reducing procurement errors compared to analogs lacking standardized registry identifiers .

Quality Control Procurement Specification Assay Reproducibility

Target Engagement Profile: In Silico Predicted Kinase Inhibition vs. Structural Analogs

In silico target prediction and chemogenomic analysis suggest that the 4-amino-6-methylpyrimidin-2-yl substituent creates a pharmacophore compatible with ATP-competitive kinase inhibition, particularly against the PKB/Akt and CAMKK2/PIM kinase families . The target compound's substructure aligns with the core scaffold of known Akt inhibitors such as AZD5363 (4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide), which achieves nanomolar potency against Akt1 (IC50 ~3 nM) and >100-fold selectivity over PKA . However, direct head-to-head biochemical IC50 data for the target compound against specific kinases is not publicly available in peer-reviewed literature or authoritative databases as of this analysis. Users should treat kinase inhibition potential as a class-level hypothesis requiring experimental confirmation.

Kinase Inhibition Target Prediction Drug Discovery Screening

Optimal Application Scenarios for 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide Hydrochloride Based on Quantitative Differentiation Evidence


Kinase-Focused High-Throughput Screening Library Enrichment for PI3K/Akt/mTOR Pathway Modulators

The compound's 4-amino-6-methylpyrimidin-2-yl piperidine-4-carboxamide scaffold, with its three hydrogen-bond donors and topological polar surface area of 98.1 Ų, aligns with the pharmacophore of ATP-competitive kinase inhibitors, making it a structurally rational candidate for enriching targeted screening libraries aimed at the PI3K/Akt/mTOR signaling axis . The hydrochloride salt form ensures aqueous solubility in assay-compatible buffers, while the ≥95% purity specification validated across multiple independent suppliers supports high-throughput screening reproducibility .

Structure-Activity Relationship (SAR) Exploration Around the 4-Amino-6-methylpyrimidine Pharmacophore

The 4-amino substituent on the pyrimidine ring provides a unique hydrogen-bond donor that distinguishes this compound from simplified N-(pyrimidin-2-yl)piperidine-4-carboxamide analogs. This feature makes the compound valuable as a reference point in SAR campaigns exploring the contribution of the pyrimidine 4-amino group to kinase selectivity and potency, particularly when compared to analogs lacking this substituent .

Biochemical Assay Development Requiring Defined Salt Form and Identity Verification

The MDL registry number MFCD24387567 and multi-vendor ≥95% purity specification provide traceable chemical identity verification, reducing the risk of procurement errors in regulated assay development environments. The hydrochloride salt ensures consistent solubility behavior across buffer systems, which is critical for assay reproducibility when transitioning from screening to dose-response profiling .

Fragment-Based and Structure-Based Drug Design Campaigns Targeting Purinergic Binding Sites

With a molecular weight of 271.75 g/mol (HCl salt) and only two rotatable bonds, the compound sits at the interface of fragment-like and lead-like chemical space, making it suitable for fragment-based drug discovery campaigns targeting purinergic binding sites such as kinase ATP pockets. Its computed physicochemical properties (TPSA 98.1 Ų, HBD 3, HBA 5) fall within lead-like criteria, while its low rotatable bond count minimizes entropic penalties upon target binding .

Quote Request

Request a Quote for 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.